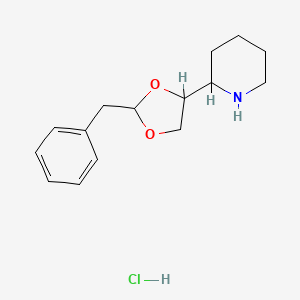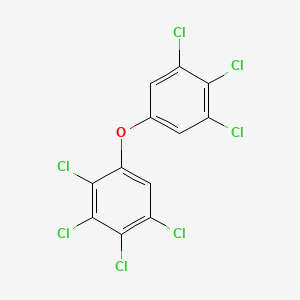
2,3,3',4,4',5,5'-Heptachlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3’,4,4’,5,5’-Heptachlorodiphenyl ether is a polychlorinated diphenyl ether, a class of compounds known for their persistence in the environment and potential for bioaccumulation. These compounds are often studied for their environmental impact and potential health effects due to their stability and resistance to degradation .
Vorbereitungsmethoden
The synthesis of 2,3,3’,4,4’,5,5’-Heptachlorodiphenyl ether typically involves the condensation of chlorophenols with chlorobenzenes. This reaction can be carried out under various conditions, often involving high temperatures and the presence of catalysts to facilitate the formation of the ether bond . Industrial production methods may involve the pyrolysis of pentachlorophenol and hexachlorobenzene, leading to the formation of polychlorinated diphenyl ethers .
Analyse Chemischer Reaktionen
2,3,3’,4,4’,5,5’-Heptachlorodiphenyl ether can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can break down the compound into less chlorinated biphenyls.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. The major products formed depend on the specific reaction conditions but often include less chlorinated derivatives and various oxidation products .
Wissenschaftliche Forschungsanwendungen
2,3,3’,4,4’,5,5’-Heptachlorodiphenyl ether is primarily studied for its environmental impact and potential health effects. It is considered a persistent organic pollutant and an endocrine disruptor, meaning it can interfere with hormone systems in organisms . Research applications include:
Environmental Chemistry: Studying its persistence, bioaccumulation, and degradation in various ecosystems.
Toxicology: Investigating its effects on human and animal health, particularly its potential to disrupt endocrine systems.
Analytical Chemistry: Developing methods for detecting and quantifying this compound in environmental samples.
Wirkmechanismus
The mechanism by which 2,3,3’,4,4’,5,5’-Heptachlorodiphenyl ether exerts its effects involves its interaction with hormone receptors and enzymes involved in hormone metabolism. It can bind to hormone receptors, mimicking or blocking the action of natural hormones, leading to disrupted hormonal balance. Additionally, it can affect the activity of enzymes involved in hormone synthesis and degradation, further contributing to its endocrine-disrupting effects .
Vergleich Mit ähnlichen Verbindungen
2,3,3’,4,4’,5,5’-Heptachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers and biphenyls, such as:
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another polychlorinated biphenyl with similar environmental persistence and potential health effects.
2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether: A closely related compound with a similar structure and properties.
The uniqueness of 2,3,3’,4,4’,5,5’-Heptachlorodiphenyl ether lies in its specific chlorination pattern, which influences its chemical reactivity, environmental behavior, and biological effects.
Eigenschaften
CAS-Nummer |
83992-72-7 |
|---|---|
Molekularformel |
C12H3Cl7O |
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
1,2,3,4-tetrachloro-5-(3,4,5-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H3Cl7O/c13-5-1-4(2-6(14)9(5)16)20-8-3-7(15)10(17)12(19)11(8)18/h1-3H |
InChI-Schlüssel |
JUHPMUOWCYBMEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




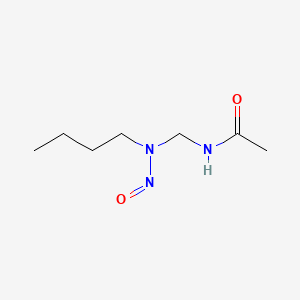
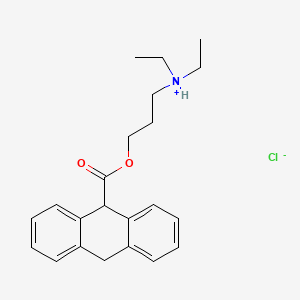
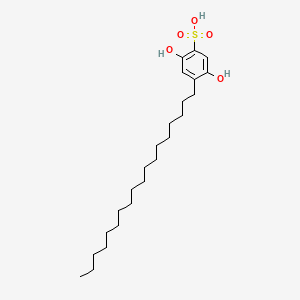
![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
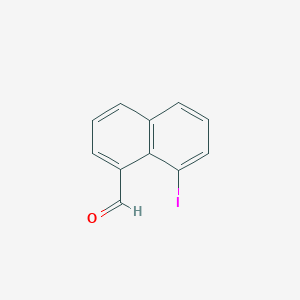
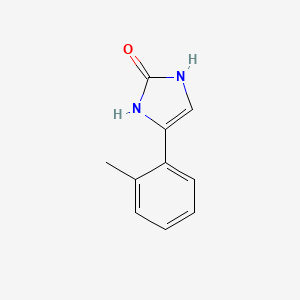

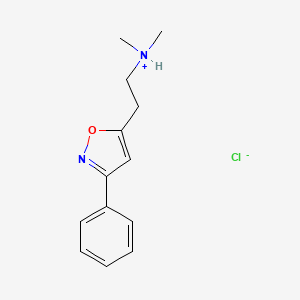
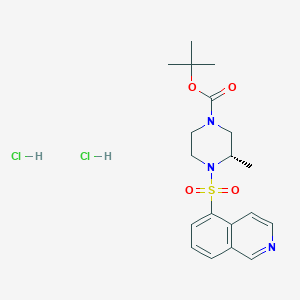
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
